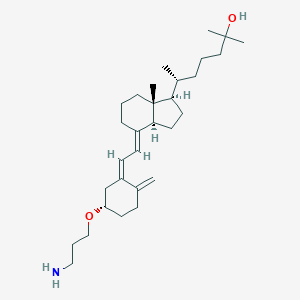

3'-O-Aminopropyl-25-hydroxyvitamin D3

Descripción

Overview of Vitamin D3 Metabolism and its Physiologically Relevant Metabolites in Research

Vitamin D3 undergoes a two-step enzymatic hydroxylation process to become biologically active. The first step occurs in the liver, where vitamin D3 is converted to 25-hydroxyvitamin D3 (25(OH)D3). This is the major circulating form of vitamin D and is often used to determine a person's vitamin D status. researchgate.netresearchwithrutgers.com The second hydroxylation step takes place primarily in the kidneys, where 25(OH)D3 is converted to 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), the hormonally active form of vitamin D3. This active form is responsible for regulating calcium and phosphate (B84403) homeostasis, among other physiological functions.

In research, various metabolites of vitamin D3 are studied to understand their specific roles and the pathways of their metabolism. For instance, the degradation of vitamin D metabolites is investigated through pathways like the one leading to 25-hydroxyvitamin D3-26,23-lactone. nih.gov The study of these metabolites helps in understanding the complex regulation of vitamin D signaling.

Role of 25-Hydroxyvitamin D3 as a Precursor in Vitamin D Signaling Research

25-hydroxyvitamin D3 (25(OH)D3) is a crucial precursor in the vitamin D signaling pathway. researchgate.netresearchwithrutgers.com While not the most biologically active form, its concentration in the blood is the highest among all vitamin D metabolites and reflects the body's vitamin D stores. researchgate.netresearchwithrutgers.com In research, 25(OH)D3 is a key molecule for several reasons:

Indicator of Vitamin D Status : Plasma concentration of total 25(OH)D is widely considered the primary indicator of an individual's vitamin D status. researchgate.netresearchwithrutgers.comnih.gov

Substrate for Activation : It is the direct substrate for the enzyme 1α-hydroxylase in the kidneys and other tissues, which produces the active hormone 1,25(OH)2D3.

Binding to Vitamin D Binding Protein (DBP) : The majority of circulating 25(OH)D3 is bound to the vitamin D binding protein (DBP). researchgate.netresearchwithrutgers.comnih.gov This interaction is a significant area of research, as it affects the bioavailability of 25(OH)D3 for conversion to its active form. The "free hormone hypothesis" suggests that only the unbound fraction of the hormone is biologically active. researchgate.netresearchwithrutgers.comnih.gov

Definition and Structural Classification of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 as a Vitamin D3 Derivative

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is a synthetic derivative of 25-hydroxyvitamin D3. glpbio.commedchemexpress.comselleckchem.com Structurally, it is characterized by the attachment of an aminoethyl group to the 3-hydroxyl position of the A-ring of the 25-hydroxyvitamin D3 molecule. nih.gov This modification introduces a primary amine functional group, which is not naturally present in vitamin D3 or its metabolites.

Table 1: Chemical Properties of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3

| Property | Value |

| CAS Number | 163018-26-6 |

| Molecular Formula | C30H51NO2 |

| Molecular Weight | 457.73 g/mol |

Source: medchemexpress.comnih.gov

Historical Context and Early Research on Aminopropylated Sterols for Affinity Studies

The development of aminopropylated sterols, including 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3, was driven by the need for tools to study vitamin D binding proteins. In the 1980s and 1990s, researchers sought to purify and characterize the vitamin D receptor (VDR) and the vitamin D binding protein (DBP). Affinity chromatography emerged as a powerful technique for such purifications. nih.gov

To create an effective affinity column, a ligand (in this case, a vitamin D analog) needs to be immobilized onto a solid support. The challenge was to modify the vitamin D molecule in a way that would allow it to be covalently attached to the support matrix without disrupting its ability to bind to the target protein.

Early research focused on modifying the 3β-hydroxyl group of sterols, as it is a common feature and its modification was found to be less detrimental to binding affinity compared to modifications at other positions. The introduction of a terminal amino group, as in 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3, provided an ideal "anchoring moiety" for coupling the sterol to an activated solid support like Sepharose. nih.gov This approach proved successful in the affinity purification of human plasma vitamin D-binding protein, allowing for its isolation to homogeneity. nih.gov This pioneering work paved the way for more detailed studies on the structure and function of vitamin D binding proteins.

Structure

3D Structure

Propiedades

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO2/c1-22-11-14-26(33-20-8-19-31)21-25(22)13-12-24-10-7-18-30(5)27(15-16-28(24)30)23(2)9-6-17-29(3,4)32/h12-13,23,26-28,32H,1,6-11,14-21,31H2,2-5H3/b24-12+,25-13-/t23-,26+,27-,28+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIPMHBURQASRR-BAUWAPLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475930 | |

| Record name | 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163018-26-6 | |

| Record name | 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis Approaches for 25-Hydroxyvitamin D3 Precursors in Academic Research

The generation of 25-hydroxyvitamin D3 and its precursors is a cornerstone of vitamin D analog development. Researchers have devised multiple chemical routes to achieve this, each with its own set of advantages and challenges. These methods can be broadly categorized into total synthesis, semi-synthesis, and photochemical synthesis.

Total Synthesis Pathways for Vitamin D3 Analogs

Total synthesis involves the complete chemical construction of a molecule from simpler, often commercially available, starting materials without relying on natural precursors. This approach offers maximum flexibility, allowing for the creation of novel analogs that are not accessible through modification of existing structures. nih.govacs.org

A common strategy in the total synthesis of vitamin D analogs is a convergent approach. rsc.org This involves the separate synthesis of the A-ring and the CD-ring/side-chain portions of the molecule, which are then coupled together in a later step. For instance, new approaches to 25-hydroxyvitamin D3 building blocks have been developed involving tandem acid-catalyzed conjugate additions to construct the C and D rings with the correct stereochemistry. acs.org

Key reactions in total synthesis pathways include:

Pauson–Khand cyclization: Used to form the CD-ring skeleton. rsc.org

Tandem conjugate additions: To build the C and D rings. acs.org

Si-assisted SN2′-syn displacement: A method to set the challenging quaternary methyl group at the junction of the C and D rings. rsc.org

Semi-Synthetic Routes Utilizing Natural Steroidal Structures

Semi-synthesis starts with a naturally occurring steroid, such as vitamin D2 (calciferol) or cholesterol, and chemically modifies it to produce the desired analog. google.comnih.gov This is often a more efficient and cost-effective approach for producing known metabolites like 25-hydroxyvitamin D3 compared to total synthesis.

One established semi-synthetic route involves the protection of the triene system of vitamin D2, followed by a series of chemical modifications to the side chain to introduce the 25-hydroxyl group, and finally deprotection to yield 25-hydroxyvitamin D3. worldscientific.com Another approach starts with cholesterol, which can be chemically converted to 7-dehydrocholesterol (B119134), a direct precursor to vitamin D3. nih.gov This 7-dehydrocholesterol can then be hydroxylated at the 25-position before the photochemical ring-opening step.

A solid-phase synthesis approach has also been reported, where a CD-side chain fragment is anchored to a polystyrene support, modified, and then cleaved to yield 25-hydroxylated vitamin D3 compounds. acs.org This method can simplify purification processes.

Photochemical Synthesis Innovations for Vitamin D3 Derivatives

The final step in many syntheses of vitamin D3 and its analogs is a photochemical reaction. This process mimics the natural formation of vitamin D3 in the skin, where ultraviolet (UV) light converts a 7-dehydrocholesterol precursor into previtamin D3, which then thermally isomerizes to the final vitamin D3 form. oup.comarxiv.orgresearchmap.jp

In a laboratory or industrial setting, this involves irradiating a solution of the 7-dehydrocholesterol analog with UV light. google.comoup.com For the synthesis of 25-hydroxyvitamin D3, the starting material is 25-hydroxy-7-dehydrocholesterol. google.com

Innovations in this area focus on improving the efficiency and selectivity of the photochemical reaction:

Microreactors: Continuous-flow photochemical synthesis in microreactors offers better control over reaction conditions, leading to higher yields and selectivity. arxiv.org Using 3D ultraviolet photochemical microreactors has been shown to achieve a yield of approximately 36% for vitamin D3. arxiv.org

Photo-high-p,T intensification: This technique, which combines high pressure and temperature with photochemistry in a microflow system, can dramatically reduce reaction times. acs.org

Photoenzymatic Pathways: A hybrid approach combines enzymatic hydroxylation with photochemistry. For example, 7-dehydrocholesterol can first be hydroxylated at the C25 position by an enzyme to produce 25-hydroxy-7-dehydrocholesterol, which is then converted to 25-hydroxyvitamin D3 via photo-irradiation and thermal isomerization. nih.gov This method can reduce the need for extensive purification steps. nih.gov

Table 1: Comparison of Chemical Synthesis Approaches for Vitamin D3 Precursors

| Synthesis Approach | Starting Materials | Key Features | Advantages | Disadvantages |

|---|---|---|---|---|

| Total Synthesis | Simple, commercially available chemicals | Convergent strategies, complex reaction cascades. acs.orgrsc.org | High flexibility for novel analogs. nih.gov | Long reaction sequences, low overall yields. google.com |

| Semi-Synthesis | Natural steroids (e.g., Vitamin D2, Cholesterol) google.comnih.gov | Modification of existing complex structures. | More efficient for known metabolites, cost-effective. | Limited to analogs derivable from the starting steroid. |

| Photochemical Synthesis | 7-dehydrocholesterol analogs google.com | UV irradiation to open the B-ring. oup.com | Mimics natural process, crucial final step. | Can have low yields and byproducts in traditional batch reactors. arxiv.org |

Biocatalytic and Enzymatic Conversion Methods for 25-Hydroxyvitamin D3 Production in Research Settings

Biocatalysis leverages the high selectivity and efficiency of biological systems, such as whole microorganisms or isolated enzymes, to perform specific chemical transformations. This approach is gaining traction as a green and effective alternative to traditional chemical synthesis for producing 25-hydroxyvitamin D3.

Whole-Cell Systems Utilizing Steroid C25 Dehydrogenase for Hydroxylation

Whole-cell biocatalysis uses intact microorganisms that have been engineered or are naturally capable of performing the desired reaction. This method avoids the need for costly enzyme purification.

One promising enzyme for this purpose is steroid C25 dehydrogenase (S25DH) , a molybdenum-containing enzyme originally discovered in the anaerobic bacterium Sterolibacterium denitrificans. researchgate.net This enzyme catalyzes the introduction of a hydroxyl group at the C25 position of various sterols.

Researchers have successfully used high-density suspensions of resting Thauera aromatica cells producing S25DH to convert vitamin D3 to 25-hydroxyvitamin D3. nih.gov This system is notable because the enzyme uses water as the hydroxylating agent and is independent of an external electron donor system. nih.gov Under optimized conditions, this whole-cell system achieved a 25-hydroxyvitamin D3 titer of 1.85 g/L within 50 hours with a 99% yield. nih.gov

Another bacterium, a newly isolated strain of Bacillus cereus, has also shown a high capacity for producing 25-hydroxyvitamin D3. researchgate.net Through optimization of culture and conversion conditions, a yield of 830 mg/L of 25-hydroxyvitamin D3 was achieved in a 5 L fermenter. researchgate.net

Enzyme Conversion Methods with Vitamin D3 Hydroxylase (e.g., from Escherichia coli)

This approach involves using isolated enzymes, often produced in large quantities through recombinant DNA technology in host organisms like Escherichia coli. google.com This allows for a more controlled reaction environment compared to whole-cell systems.

Various cytochrome P450 (CYP) enzymes have been identified and engineered for their ability to hydroxylate vitamin D3 at the C25 position. For example, a genetically engineered double variant (R73V/R84A) of CYP105A1 from Streptomyces griseolus has been shown to catalyze the hydroxylation of vitamin D3 at the C25, C1, and C26 positions. nih.gov When this engineered enzyme was expressed in Streptomyces lividans, the production of 25-hydroxyvitamin D3 was detected in the cell culture. nih.gov

A patented method describes the production of 25-hydroxyvitamin D3 using a crude extract of vitamin D3 hydroxylase from E. coli. google.com The process involves fermenting the engineered E. coli, breaking the cells to release the enzyme, and then converting vitamin D3 to 25-hydroxyvitamin D3. This method reports a substrate conversion rate higher than 80% within 24-48 hours. google.com

Table 2: Overview of Biocatalytic Methods for 25-Hydroxyvitamin D3 Production

| Biocatalytic Method | Biocatalyst | Key Features | Reported Yield/Titer | Reference |

|---|---|---|---|---|

| Whole-Cell System | Thauera aromatica expressing Steroid C25 Dehydrogenase | Uses water for hydroxylation, no external electron donor needed. | 1.85 g/L (99% yield) | nih.gov |

| Whole-Cell System | Bacillus cereus (newly isolated strain) | Optimized fermentation and bioconversion conditions. | 830 mg/L (41.5% yield) | researchgate.net |

| Enzyme Conversion | Genetically engineered CYP105A1 from S. griseolus expressed in S. lividans | Multi-site hydroxylation capability (C25, C1, C26). | 25(OH)D3 detected as a metabolite. | nih.gov |

| Enzyme Conversion | Crude Vitamin D3 hydroxylase from E. coli | Free enzyme conversion with added cofactors. | >80% conversion rate. | google.com |

Targeted Chemical Modification: Aminopropylation at the C-3 Position of 25-Hydroxyvitamin D3

The introduction of an aminoalkyl chain at the C-3 hydroxyl group of 25-hydroxyvitamin D3 is a key synthetic strategy to create derivatives with specific functional properties. The aminopropylation reaction, in particular, provides a spacer arm with a terminal primary amine, which is a versatile functional group for various biochemical applications.

Reagents and Reaction Conditions for 3-O-(2-Aminoethyl) Introduction

The synthesis of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 can be achieved through a nucleophilic substitution reaction involving the hydroxyl group at the C-3 position of 25-hydroxyvitamin D3 and a suitable aminoethylating agent. A general and effective method for the aminopropylation of steroidal alcohols, including vitamin D derivatives, has been described. This method involves the reaction of the sterol with acrylonitrile (B1666552) in the presence of a base, followed by the reduction of the resulting cyanoethyl ether.

A plausible synthetic route, based on established methods for the aminopropylation of similar steroidal compounds, would involve the following key steps:

Protection of the C-25 hydroxyl group: To prevent unwanted side reactions, the tertiary hydroxyl group at the C-25 position of the side chain is typically protected. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether.

Cyanoethylation of the C-3 hydroxyl group: The 3-hydroxyl group of the protected 25-hydroxyvitamin D3 is then reacted with acrylonitrile in the presence of a base, such as sodium hydride or potassium hydride, in an aprotic solvent like anhydrous tetrahydrofuran (B95107) (THF). This reaction, known as a Michael addition, results in the formation of a 3-O-(2-cyanoethyl) ether.

Reduction of the nitrile group: The terminal nitrile group of the cyanoethyl ether is subsequently reduced to a primary amine. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) in THF or catalytic hydrogenation.

Deprotection of the C-25 hydroxyl group: Finally, the protecting group at the C-25 position is removed to yield the desired 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3. For a TBDMS ether, this is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.

The following table summarizes the key reagents and their roles in the synthesis:

| Reagent | Function |

| 25-Hydroxyvitamin D3 | Starting material |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Protecting agent for the C-25 hydroxyl group |

| Imidazole | Catalyst for the protection reaction |

| Acrylonitrile | Cyanoethylating agent |

| Sodium hydride (NaH) or Potassium hydride (KH) | Base to deprotonate the C-3 hydroxyl group |

| Lithium aluminum hydride (LiAlH4) or H2/Pd-C | Reducing agent for the nitrile group |

| Tetrabutylammonium fluoride (TBAF) | Deprotecting agent for the C-25 hydroxyl group |

| Anhydrous solvents (e.g., THF, DMF) | Reaction medium |

The reaction conditions for each step, such as temperature and reaction time, would need to be carefully optimized to maximize the yield and purity of the final product.

Purification and Isolation Techniques for Synthetic Derivatives in Research

The purification and isolation of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 from the reaction mixture is a critical step to obtain a highly pure compound for research purposes. Given the structural similarity of the desired product to the starting material and various byproducts, a combination of chromatographic techniques is typically employed.

Chromatographic Methods:

Flash Column Chromatography: This is often the first step in the purification process to separate the bulk of the impurities. A silica (B1680970) gel stationary phase is commonly used, with a gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) as the mobile phase. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (≥99%), reversed-phase HPLC is the method of choice. selleckchem.com A C18 or a pentafluorophenyl (PFP) column can provide excellent separation of vitamin D derivatives. selleckchem.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The separation is based on the differential partitioning of the compounds between the non-polar stationary phase and the polar mobile phase. Isocratic or gradient elution can be used to optimize the separation. The use of a PFP stationary phase has been shown to provide superior selectivity for the separation of closely related vitamin D isomers.

Isolation of the Purified Compound:

Once the desired fraction is collected from the HPLC, the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3. The final product is typically a solid and should be stored under appropriate conditions (e.g., at -20°C, protected from light and moisture) to prevent degradation. medchemexpress.com

The following table outlines a general purification and isolation workflow:

| Step | Technique | Stationary Phase | Mobile Phase (Example) | Purpose |

| 1 | Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Removal of major impurities and unreacted reagents |

| 2 | Reversed-Phase HPLC | C18 or PFP | Water/Methanol or Water/Acetonitrile gradient | Final purification to high purity |

| 3 | Solvent Evaporation | Rotary Evaporation | N/A | Isolation of the pure compound |

| 4 | Drying | High Vacuum | N/A | Removal of residual solvent |

The purity of the final compound is typically confirmed by analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Interactions and Mechanistic Studies

Ligand Binding to the Vitamin D Receptor (VDR)

The initial and most critical step in the mechanism of action of any vitamin D analog is its binding to the VDR. The affinity of this binding is a key determinant of the compound's potency.

Currently, there is a notable absence of publicly available scientific literature detailing the specific binding affinity of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 for the Vitamin D Receptor. While it is known as a derivative of 25-hydroxyvitamin D3, quantitative data such as the dissociation constant (Kd) or inhibition constant (Ki) for this specific analog have not been reported in the reviewed studies. medchemexpress.combiocrick.commedchemexpress.comselleckchem.comadooq.com For context, the natural, high-affinity ligand for the VDR is 1α,25-dihydroxyvitamin D3 (calcitriol), which binds with a high affinity (Kd = 0.1 nM). nih.gov The precursor molecule, 25-hydroxyvitamin D3, exhibits a binding affinity for the VDR that is 100 to 1,000 times lower than that of calcitriol. nih.gov The structural modification at the 3-O position with an aminoethyl group in 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 would be expected to influence its binding affinity for the VDR, though the precise impact remains to be experimentally determined.

Detailed competitive binding assays are essential to understand how 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 competes with endogenous vitamin D metabolites, such as 1,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3, for binding to the VDR. However, a review of the available scientific literature reveals no specific studies that have published data from such competitive binding assays for 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3. These assays would be instrumental in characterizing the compound's receptor-binding profile and its potential to interfere with or mimic the actions of natural VDR ligands.

VDR Activation and Conformational Changes Induced by 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3

Upon ligand binding, the VDR undergoes a significant conformational change that is crucial for its subsequent interactions and transcriptional activity. wisconsin.edu This change typically involves a repositioning of the activation helix (H12) of the ligand-binding domain, which creates a surface for the recruitment of coactivator proteins.

The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. nih.govnih.gov While this is a well-established mechanism for the active form of vitamin D, specific studies demonstrating that the binding of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 to the VDR promotes its heterodimerization with RXR are not available in the current body of scientific literature. The ability of this synthetic analog to induce this critical protein-protein interaction is a key area for future investigation.

The transcriptional activity of the VDR-RXR heterodimer is modulated by the recruitment of coactivator and corepressor complexes. nih.gov Coactivators, such as those of the steroid receptor coactivator (SRC) family, are recruited to the ligand-activated VDR and enhance gene transcription. nih.govnih.gov Conversely, in the absence of a ligand, the VDR can be bound by corepressor proteins like NCoR and SMRT, which suppress transcription. nih.govnih.gov There is currently no published research that specifically investigates the profile of coactivators and corepressors recruited to the VDR upon binding of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3. Understanding this aspect of its molecular mechanism is vital for predicting its downstream effects on gene expression.

Gene Regulatory Potential and Transcriptomic Modulation

Modulation of VDR Target Gene Expression in In Vitro Models

The genomic actions of vitamin D are primarily mediated by the binding of its active metabolite, 1α,25-dihydroxyvitamin D3, to the Vitamin D Receptor (VDR), a ligand-activated transcription factor. nih.govmdpi.com This interaction initiates a cascade of events leading to the modulation of hundreds of target genes that regulate processes ranging from calcium homeostasis to immune function. nih.govmdpi.commdpi.com

A review of the available scientific literature indicates that studies specifically investigating the direct modulation of VDR target gene expression by 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 in in vitro models have not been reported. The introduction of an aminoethyl group at the 3-hydroxyl position, a critical site for VDR interaction, is likely to significantly alter the binding affinity and subsequent transcriptional activation compared to the natural ligand. nih.gov Synthetic modifications at this position are typically designed not to mimic the hormonal action but to create a site for covalent attachment of other molecules, transforming the vitamin D scaffold into a probe for biochemical assays. nih.gov Therefore, the primary utility of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 in research is not as a direct modulator of gene expression but as a foundational structure for creating more complex molecular tools.

Analysis of Transcriptome-Wide Effects in Cellular Systems

Transcriptome analysis, often performed using techniques like RNA sequencing, provides a global view of the changes in gene expression within a cell or tissue in response to a specific stimulus. elsevier.commdpi.com Numerous studies have characterized the transcriptome-wide effects of natural vitamin D metabolites, such as 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3, in various cellular systems like peripheral blood mononuclear cells (PBMCs). nih.govnih.govnih.gov These studies have identified extensive networks of genes regulated by vitamin D, confirming its pleiotropic effects. nih.govnih.gov

There is currently no published research detailing the transcriptome-wide effects of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 in any cellular system. The intended application of this compound as a synthetic intermediate for biochemical probes means that its direct effects on the global transcriptome are not a primary area of investigation. Its utility lies in the elucidation of specific molecular interactions rather than broad-scale gene regulation.

Role as an Anchoring Moiety for Affinity-Based Probes

The strategic chemical modification of bioactive molecules to create affinity-based probes is a powerful technique in chemical biology for identifying and characterizing protein-ligand interactions. The introduction of a functional group at a position that does not abolish binding to the target protein allows for the attachment of reporter tags, such as photoaffinity labels or biotin.

The 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 structure is well-suited for this purpose. The aminoethyl group provides a nucleophilic amine that can be readily conjugated to various reporter molecules. This derivative serves as an "anchoring moiety," a stable scaffold that directs the attached reporter to the binding site of a target protein, enabling detailed interaction studies.

Application in Investigating Sterol-Protein Interactions

A key application of this type of anchoring moiety is in the synthesis of photoaffinity probes to investigate sterol-protein interactions. A closely related analog, 25-hydroxyvitamin D3 3β-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether (25-ANE), exemplifies this approach. nih.goviaea.org In this molecule, a photoreactive azido-nitrophenyl group is attached to the vitamin D scaffold via an aminopropyl ether linkage at the C-3 position. This ether linkage provides hydrolytic stability, which is an improvement over earlier ester-linked probes. nih.goviaea.org

These probes are used to map the ligand-binding pockets of proteins. For instance, 25-ANE was developed to study the interaction between 25-hydroxyvitamin D3 and the serum vitamin D binding protein (DBP). nih.goviaea.org The probe first binds non-covalently to the DBP's binding pocket. Upon exposure to UV light, the azido group is converted into a highly reactive nitrene, which then forms a covalent bond with nearby amino acid residues within the binding site. nih.goviaea.org This irreversible labeling allows for the identification of the specific protein being targeted and can be used to map the points of contact within the binding domain. nih.gov

Competitive binding assays demonstrated that the affinity of the 25-ANE probe for rat serum DBP was comparable to that of the natural ligand, 25-hydroxyvitamin D3, confirming that the modification at the C-3 position did not abrogate binding. nih.goviaea.org This validation is crucial for ensuring that the probe accurately reports on the natural sterol-protein interaction.

| Compound | Target Protein | Binding Characteristics | Application |

|---|---|---|---|

| 25-hydroxyvitamin D3 (25-OH-D3) | Rat Serum Vitamin D Binding Protein (rDBP) | Natural high-affinity ligand. | Reference compound for competitive binding assays. |

| 25-hydroxyvitamin D3 3β-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether (25-ANE) | Rat Serum Vitamin D Binding Protein (rDBP) | Competes effectively with 25-OH-D3 for the binding site. Binds reversibly in the dark and covalently upon UV irradiation. | Photoaffinity labeling to identify and map the 25-OH-D3 binding site. nih.goviaea.org |

Structure Activity Relationship Sar Studies of 3 O 2 Aminoethyl 25 Hydroxyvitamin D3

Influence of the 3-O-(2-Aminoethyl) Moiety on VDR Binding and Function

The introduction of a substituent at the 3-position of the A-ring, replacing the native hydroxyl group, can profoundly impact the affinity of a vitamin D analog for the VDR. The 3β-hydroxyl group of the natural ligand, 1α,25-dihydroxyvitamin D3, is a key anchoring point within the VDR's ligand-binding pocket (LBP). For 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3, the ether linkage and the terminal amino group introduce significant chemical changes.

While specific binding affinity data for 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 are not extensively reported in publicly available literature, the primary citation for this compound suggests its synthesis was intended to create an "anchoring moiety for affinity studies of sterols". This implies that the amino group could be utilized for conjugation to a solid support or a labeling molecule, facilitating the study of sterol-binding proteins. However, this application does not directly elucidate its intrinsic VDR binding affinity or functional activity as a VDR agonist or antagonist. The replacement of the 3β-hydroxyl group with the bulkier and more flexible aminoethyl ether chain would likely alter the hydrogen bonding network and steric interactions within the LBP, potentially leading to a decrease in binding affinity compared to its parent compound, 25-hydroxyvitamin D3.

Comparative SAR Analysis with other Vitamin D3 Analogs and 25-Hydroxyvitamin D3

A comparative analysis of the SAR of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 with its parent compound and other A-ring modified analogs is crucial for understanding its potential biological profile.

Comparison with 25-Hydroxyvitamin D3: 25-hydroxyvitamin D3 itself exhibits a significantly lower binding affinity for the VDR compared to the hormonally active form, 1α,25-dihydroxyvitamin D3. The absence of the 1α-hydroxyl group in 25-hydroxyvitamin D3 is the primary reason for this reduced affinity. The modification at the 3-position in 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 introduces another structural deviation. It is hypothesized that this substitution would further diminish the binding affinity relative to 25-hydroxyvitamin D3.

Comparison with Other A-Ring Analogs: The SAR of A-ring modified vitamin D3 analogs is complex. Modifications at the C-2 position have been extensively studied, with some 2α-substituted analogs exhibiting enhanced VDR binding and biological activity. In contrast, modifications at the 3-position are less common. Studies on other 3-substituted analogs, such as those with different alkyl or aryl groups, would be necessary to establish a clear SAR trend. The presence of the terminal amino group in 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 introduces a basic center, which is a unique feature compared to many other reported analogs. The protonation state of this amino group under physiological conditions could influence its interaction with the VDR.

Below is a hypothetical comparative table illustrating the expected relative VDR binding affinities based on general SAR principles for vitamin D3 analogs.

| Compound | Key Structural Feature | Expected Relative VDR Binding Affinity |

| 1α,25-Dihydroxyvitamin D3 | 1α-OH and 25-OH | High |

| 25-Hydroxyvitamin D3 | 25-OH, lacks 1α-OH | Moderate to Low |

| 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 | 3-O-(2-Aminoethyl) substitution | Low (Hypothesized) |

| 2α-substituted Analogs | Modification at C-2 | Variable (can be higher or lower) |

Steric and Electronic Contributions of the Aminoethyl Group to Biological Activity

The biological activity of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is intrinsically linked to the steric and electronic properties of the aminoethyl group.

Steric Contributions: The 3-O-(2-Aminoethyl) moiety is significantly larger and more flexible than the hydroxyl group it replaces. This increased steric bulk could lead to unfavorable interactions within the confined space of the VDR's LBP, potentially disrupting the optimal positioning of the A-ring and the rest of the molecule. The conformational freedom of the aminoethyl chain could also result in an entropic penalty upon binding, further reducing affinity.

Electronic Contributions: The ether oxygen and the terminal nitrogen of the aminoethyl group introduce new electronic features. The ether linkage is less polar than the hydroxyl group. The primary amino group is basic and, depending on the local microenvironment within the LBP, could be protonated. A positively charged ammonium (B1175870) group would have drastically different electrostatic interactions with the amino acid residues of the LBP compared to the neutral hydroxyl group. This could either be detrimental or, in a specifically tailored binding pocket, potentially form a favorable salt bridge. Without detailed structural information of the complex, the net effect of these electronic contributions remains speculative.

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

In the absence of extensive empirical data, computational methods serve as powerful tools to predict and rationalize the SAR of vitamin D analogs.

Molecular Docking Simulations with VDR Ligand-Binding Domain

Molecular docking simulations could provide valuable insights into the binding mode of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 within the VDR LBP. By computationally placing the ligand into the receptor's binding site, it is possible to predict its preferred orientation and interaction patterns.

A hypothetical docking study would likely reveal:

Altered A-Ring Positioning: The bulky 3-O-(2-Aminoethyl) group may force the A-ring into a suboptimal orientation compared to the native ligand.

Hydrogen Bonding: The ether oxygen is a potential hydrogen bond acceptor, while the amino group can act as both a donor and an acceptor. Docking simulations could identify potential hydrogen bonding partners within the LBP.

Steric Clashes: The simulation could highlight potential steric clashes between the aminoethyl group and specific amino acid residues, which would negatively impact binding affinity.

Binding Energy Estimation: Docking programs provide scoring functions to estimate the binding free energy, which could be used to rank the affinity of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 relative to other analogs.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

While no specific 3D-QSAR studies on a series of 3-O-substituted analogs including 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 have been published, this method could be a powerful tool for understanding the SAR of this class of compounds. A 3D-QSAR study would involve:

Dataset of Analogs: A series of 3-O-substituted 25-hydroxyvitamin D3 analogs with experimentally determined VDR binding affinities would be required.

Molecular Alignment: The molecules in the dataset would be aligned based on a common scaffold.

Generation of Molecular Fields: Steric and electrostatic fields would be calculated around the aligned molecules.

Statistical Analysis: Partial least squares (PLS) analysis would be used to correlate the variations in the molecular fields with the differences in biological activity.

The resulting 3D-QSAR model would be visualized as contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for VDR binding. This would provide a detailed 3D picture of the SAR and guide the design of novel, more potent 3-O-substituted vitamin D3 analogs.

Preclinical Investigations in Cellular and Animal Models

In Vitro Cellular Models for Efficacy and Specificity Research

In vitro models are fundamental for dissecting the specific cellular and molecular mechanisms of a compound. For vitamin D analogues, these models have been instrumental in revealing their direct effects on various cell types, independent of systemic calcium metabolism.

The anticancer potential of 25(OH)D3 has been evaluated in various immortalized cancer cell lines. Studies show that some cancer cells can locally convert 25(OH)D3 into the highly active 1α,25-dihydroxyvitamin D3, facilitating an autocrine pathway that inhibits cancer growth. For instance, in the SiHa cervical squamous cell cancer line, treatment with 25(OH)D3 at physiological and supraphysiological concentrations was found to inhibit cell growth and viability. nih.gov Similarly, research on prostate cancer cell lines, such as LNCaP, has demonstrated that 25(OH)D3 inhibits cell proliferation in a dose- and time-dependent manner. nih.gov This effect was enhanced when the metabolic breakdown of vitamin D was blocked, suggesting that the local concentration of the compound is a key determinant of its anti-proliferative activity. nih.gov Preclinical data also indicate that active metabolites of vitamin D are potential anticancer agents in various tumor models, including breast cancer. researchgate.net

| Cell Line | Compound | Key Research Finding |

| SiHa (Cervical Cancer) | 25-hydroxyvitamin D3 | Inhibited cell growth and viability; induced apoptosis. nih.gov |

| LNCaP (Prostate Cancer) | 25-hydroxyvitamin D3 | Showed a dose- and time-dependent inhibition of cell proliferation. nih.gov |

| PC-3 (Prostate Cancer) | 25-hydroxyvitamin D3 | Required conversion to 1α,25(OH)2D3 to inhibit proliferation in an autocrine fashion. nih.gov |

| HL-60 (Leukemia) | 25-hydroxyvitamin D3 | High doses promoted monocytic differentiation. nih.gov |

Primary cells, being closer to the in vivo state, are crucial for validating findings from immortalized cell lines. Human peripheral blood mononuclear cells (PBMCs) have been shown to be highly responsive to vitamin D metabolites. Studies have demonstrated that 25(OH)D3 can directly modulate the transcriptome of PBMCs, regulating the same set of target genes as the more potent 1α,25-dihydroxyvitamin D3, albeit at higher concentrations. nih.gov This suggests that 25(OH)D3 itself has gene-regulatory potential, possibly by directly activating the vitamin D receptor in these immune cells. nih.gov

In another primary cell model, human mesenchymal stem cells (hMSCs), 25(OH)D3 has been investigated for its role in osteogenesis. Research shows that 25(OH)D3 can directly induce the differentiation of hMSCs into osteoblasts, highlighting its potential for applications in bone tissue engineering. nih.govnih.gov

| Primary Cell Type | Compound | Key Research Finding |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 25-hydroxyvitamin D3 | Modulated the transcriptome, regulating vitamin D target genes directly. nih.gov |

| Human Mesenchymal Stem Cells (hMSCs) | 25-hydroxyvitamin D3 | Induced osteogenic differentiation and matrix mineralization. nih.govnih.gov |

| Primary Human Osteoblasts (hOBs) | 25-hydroxyvitamin D3 | Enhanced differentiation towards osteocyte-like cells, especially in combination with all-trans retinoic acid. researchgate.net |

A hallmark of vitamin D compounds is their ability to induce cellular differentiation. This has been extensively studied in the context of both normal and malignant cells. In human mesenchymal stem cells (hMSCs), 25(OH)D3 has been shown to promote osteogenic differentiation by altering cell morphology and increasing the expression of key osteogenic markers like alkaline phosphatase and osteocalcin. nih.govresearchgate.net Notably, 25(OH)D3 was found to significantly increase matrix mineralization, a critical step in bone formation. nih.gov

This prodifferentiation effect is also observed in cancer models. For example, high concentrations of 25(OH)D3 can induce the monocytic differentiation of the human promyelocytic leukemia cell line HL-60. nih.gov This action is partly due to the conversion of 25(OH)D3 into other active metabolites within the cells. nih.gov In primary human osteoblasts, 25(OH)D3, particularly when combined with all-trans retinoic acid, effectively enhanced the differentiation into osteocyte-like cells. researchgate.net

The anti-proliferative activity of 25(OH)D3 is a key area of preclinical cancer research. Studies have confirmed that 25(OH)D3 can directly inhibit the proliferation of various cancer cells. In LNCaP prostate cancer cells, this inhibition was found to be dependent on both the concentration of the compound and the duration of exposure. nih.gov The effect is mediated through the vitamin D receptor (VDR), as treatment with 25(OH)D3 led to an increase in VDR transcript expression, suggesting a sensitization of the cells to the compound's effects. nih.gov

Similarly, in SiHa cervical cancer cells, 25(OH)D3 was shown to inhibit cell growth. nih.gov The mechanism often involves cell cycle arrest, a process where the cell's progression through its division cycle is halted. researchgate.net This anti-proliferative effect is not limited to cancer cells; 1α,25-dihydroxyvitamin D3 has also been shown to inhibit the proliferation of T lymphocytes, an important aspect of its immunomodulatory function. dartmouth.edu

The biological effects of 25(OH)D3 are primarily mediated through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor. researchgate.net While 1α,25-dihydroxyvitamin D3 is the highest affinity ligand for the VDR, studies show that 25(OH)D3 can also directly bind to and activate the VDR, especially at higher physiological concentrations. nih.gov Upon activation, the VDR forms a complex with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. researchgate.net

One of the most well-documented downstream effects is the upregulation of the CYP24A1 gene, which encodes the enzyme responsible for catabolizing vitamin D metabolites. This serves as a negative feedback mechanism. researchgate.netmdpi.com In human osteoblasts, 25(OH)D3 was found to regulate the expression of key receptors involved in differentiation, including the VDR itself and retinoid receptors. researchgate.net Furthermore, research in oral keratinocytes suggests that the vitamin D/VDR pathway can suppress inflammatory signaling by regulating the STING-IFNβ axis through a mechanism involving HIF-1α. nih.gov Non-genomic signaling, which occurs rapidly and does not require gene transcription, has also been described, involving the activation of cytoplasmic kinases like Src. researchgate.net

In Vivo Animal Models for Exploring Systemic Effects

Animal models are essential for understanding the systemic effects of a compound beyond the cellular level. Studies using 25(OH)D3 in various animal models have provided insights into its physiological roles. In weaned piglets, dietary supplementation with 25(OH)D3 was shown to be more potent than standard vitamin D3 in improving growth performance, antioxidant capacity, and immune function. nih.gov The study also noted that 25(OH)D3 supplementation significantly increased the calcium content and breaking strength of the tibia and femur, demonstrating a direct impact on bone quality. nih.gov

In another study, guinea pigs were used to investigate the metabolism of 25(OH)D3. The results showed that fasting or treatment with 1,25-dihydroxyvitamin D3 induced a specific hydroxylase enzyme in the kidney, highlighting how metabolic state can influence the processing and potential activity of 25(OH)D3. nih.gov Early experiments in beef cattle explored using 25(OH)D3 to elevate blood calcium for a short period to improve meat tenderness, demonstrating its potent effects on systemic calcium homeostasis. usda.gov These studies collectively show that 25(OH)D3 is biologically active in vivo, influencing growth, immunity, and mineral balance.

Murine Models for Bone Metabolism Research

There are no available studies that have investigated the effects of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 in murine models of bone metabolism. Research in this area typically involves rodent models to study the effects of vitamin D compounds on bone mineral density, bone turnover markers, and fracture healing. For instance, studies on vitamin D3 and its metabolites have demonstrated their importance in maintaining calcium and phosphate (B84403) homeostasis, which is essential for bone mineralization. nih.govdrugbank.com These studies often utilize techniques like micro-computed tomography (µCT) to analyze bone microarchitecture and biochemical assays to measure markers of bone formation and resorption. Without specific data, the impact of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 on these parameters is unknown.

Models for Immune System Modulation Studies

Specific studies on the effects of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 in models of immune system modulation have not been published. The active form of vitamin D, 1,25-dihydroxyvitamin D3, is known to have significant immunomodulatory properties, influencing both the innate and adaptive immune systems. drugbank.com It can modulate the function of immune cells such as T-lymphocytes and macrophages. drugbank.com Research in this field often employs in vitro cell culture systems and in vivo animal models of autoimmune diseases or infection to assess the impact of vitamin D analogs on cytokine production, immune cell proliferation, and differentiation. The specific actions of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 on these immune processes have not been evaluated.

Studies on Specific Organ Systems (e.g., muscle function in mice)

There is no research available on the effects of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 on muscle function in mice. Vitamin D deficiency has been linked to muscle weakness, and the vitamin D receptor (VDR) is expressed in muscle tissue, suggesting a direct role for vitamin D in muscle physiology. nih.gov Studies in mice have shown that VDR knockout leads to muscle fiber atrophy. nih.gov Preclinical investigations in this area would typically assess parameters like grip strength, exercise performance, and muscle histology. The influence of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 on the musculoskeletal system remains uninvestigated.

Tissue-Specific Responses and Differential Activities in vivo

Given the absence of any in vivo studies, there is no information on the tissue-specific responses or differential activities of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3. Understanding how a vitamin D analog distributes in the body and its specific effects on different organs (e.g., intestine, kidney, bone) is critical to defining its pharmacological profile. This would require pharmacokinetic and pharmacodynamic studies that have not been performed or reported for this compound.

Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating vitamin D metabolites from interfering substances present in biological samples, which is a critical step before quantification.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and determination of vitamin D and its various metabolites. who.int It is often considered the most effective method for separating different vitamin D components, which can then be quantified using a UV detector. who.int The primary advantage of HPLC lies in its ability to separate different vitamin D species, allowing for their individual quantification and the removal of interfering compounds. This technique has been successfully applied to analyze vitamin D mixtures, purify metabolites, and identify radioactive peaks in research settings. researchgate.net

The separation of vitamin D3 metabolites and their analogs can be effectively achieved using columns like Zorbax SIL with a mobile phase consisting of a gradient of methanol (B129727) in methylene chloride. researchgate.net Published HPLC methods for analyzing 25-hydroxyvitamin D3 often utilize C18 or Cyano stationary phases. sigmaaldrich.com While traditional C18 columns can resolve 25-hydroxyvitamin D3 from 25-hydroxyvitamin D2, co-elution with epimers like epi-25-hydroxyvitamin D3 can occur. sigmaaldrich.com

HPLC Methods for Vitamin D Metabolite Analysis

| Stationary Phase | Mobile Phase Composition | Detection Method | Key Separations |

|---|---|---|---|

| Zorbax SIL | Gradient of 0.02% to 6% methanol-methylene chloride | UV | Separation of various Vitamin D3 metabolites and analogues. researchgate.net |

| C18 | Not specified | UV/MS | Resolves 25-hydroxyvitamin D3 from 25-hydroxyvitamin D2, but may co-elute with 3-epi-25-hydroxyvitamin D3. sigmaaldrich.com |

| Cyano | Not specified | UV/MS | Can achieve resolution between 25-hydroxyvitamin D3 and epi-25-hydroxyvitamin D3, though it may require longer elution times. sigmaaldrich.com |

| Ascentis Express F5 | Not specified | UV/MS | Provides resolution of 25-hydroxyvitamin D3, epi-25-hydroxyvitamin D3, and 25-hydroxyvitamin D2 in under four minutes. sigmaaldrich.com |

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold-standard for the measurement of vitamin D metabolites. mdpi.com This technique offers superior sensitivity and specificity compared to immunoassays and HPLC with UV detection, allowing for the accurate quantification of multiple metabolites simultaneously. mdpi.comsigmaaldrich.com The use of LC-MS/MS is crucial for distinguishing between 25-hydroxyvitamin D2 and D3 and for resolving them from their C3-epimers. nih.govnih.gov

High-Resolution Accurate Mass Spectrometry (LC-HRAM(MS)), often utilizing platforms like quadrupole-Orbitrap instruments, provides an additional layer of specificity. This technology allows for the separation of quasi-isobaric interferences, which are compounds that have nearly the same mass and can be difficult to distinguish with lower-resolution instruments. nih.gov LC-HRAM(MS) is applicable for routine testing and shows excellent agreement with established LC-MS/MS reference methods for vitamin D analysis. nih.gov

LC-MS/MS Methods for Vitamin D Metabolite Analysis

| Technique | Key Advantages | Common Analytes | Ionization Mode |

|---|---|---|---|

| LC-MS/MS (Triple Quadrupole) | High sensitivity and specificity; considered the "gold standard". mdpi.com Allows for simultaneous measurement of multiple metabolites. nih.gov | 25(OH)D2, 25(OH)D3, 24,25(OH)2D3, 3-epi-25(OH)D3. mdpi.comlcms.cz | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). nih.govthermofisher.com |

| LC-HRAM(MS) (Quadrupole-Orbitrap) | Enhanced specificity by separating quasi-isobaric interferences. nih.gov Provides accurate quantification comparable to reference methods. nih.gov | 25(OH)D2, 25(OH)D3, and their C3-epimers. nih.gov | Not specified |

Strategies for Sample Preparation in Research Studies

Effective sample preparation is a critical step to remove interfering substances, such as proteins and lipids, from biological matrices, thereby improving the accuracy and reliability of the analysis. chromtech.com

Protein precipitation (PP) is a common first step in sample preparation for vitamin D analysis from serum or plasma. sigmaaldrich.com This technique typically involves adding an organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the majority of proteins. sigmaaldrich.comnih.gov While effective at removing proteins, PP alone may not eliminate other interferences like phospholipids, which can cause ion suppression in mass spectrometry. sigmaaldrich.comchromtech.com

Solid-phase extraction (SPE) is a more selective sample cleanup technique that can be used after protein precipitation or as a standalone method. mdpi.comchromtech.com SPE utilizes a solid sorbent material, often in a cartridge or 96-well plate format, to retain the analytes of interest while allowing interfering compounds to be washed away. nih.govnih.gov A combination of liquid-liquid extraction (LLE) followed by SPE is often employed for comprehensive sample cleanup, especially for sensitive analyses requiring the measurement of low-abundance metabolites. mdpi.com

Sample Preparation Techniques

| Technique | Description | Advantages | Limitations |

|---|---|---|---|

| Protein Precipitation (PP) | Addition of a solvent (e.g., acetonitrile, methanol) to denature and remove proteins. sigmaaldrich.comthermofisher.com | Simple, fast, and suitable for high-throughput automation. sigmaaldrich.comthermofisher.com | Does not effectively remove lipid interferences, which can lead to ion suppression. sigmaaldrich.comchromtech.com |

| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively extract analytes from the sample matrix. nih.gov Often uses C18 or other reversed-phase materials. nih.gov | Provides cleaner extracts than PP alone, effectively removing phospholipids and other interferences. chromtech.com | Can be more time-consuming and requires method development. chromtech.com |

| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two different immiscible liquids (e.g., hexane (B92381) and an aqueous solvent). nih.gov | Effective for extracting fat-soluble vitamins from aqueous matrices. | Can be labor-intensive and may involve larger volumes of organic solvents. |

The use of stable isotope-labeled internal standards (SIL-IS) is essential for achieving accurate and precise quantification with LC-MS/MS. nih.govmdpi.com These standards are synthetic versions of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H) or carbon-13 (¹³C). nih.govnih.gov

A SIL-IS, such as deuterium-labeled 25(OH)D3, is added to the sample at the beginning of the preparation process. nih.govnih.gov Because it is chemically identical to the analyte, it behaves similarly during extraction, chromatography, and ionization. researchgate.net By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, the method can correct for sample loss during preparation and for variations in instrument response (matrix effects), thereby ensuring high accuracy. mdpi.comresearchgate.net

Quantification Approaches and Method Validation in Research Samples

For research findings to be considered reliable, the analytical methods used must undergo rigorous validation. Method validation ensures that the technique is fit for its intended purpose and provides accurate and reproducible results. Key validation parameters are defined by regulatory guidelines, such as those from the ICH (International Council for Harmonisation). ymerdigital.com

Linearity and Range: The method's linearity is established by analyzing a series of calibration standards across a specified concentration range. A linear response is typically demonstrated by a high coefficient of determination (r²) value, often greater than 0.99. mdpi.comymerdigital.com For vitamin D metabolites, methods are often linear from approximately 1 to 100 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value and is often assessed by analyzing samples with known concentrations or certified reference materials. ymerdigital.com Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (%RSD), with values typically under 15% being acceptable. mdpi.comnih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. ymerdigital.com For sensitive LC-MS/MS methods, the detection limit for 25-hydroxyvitamin D metabolites can be below 4 nmol/L. nih.gov

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or flow rate, providing an indication of its reliability during routine use. ymerdigital.com

The validation process ensures that the analytical method provides meaningful data for research applications, allowing for confident interpretation of the results. researchgate.net

Linearity, Accuracy, and Precision Assessments in Research Assays

For any quantitative research assay, establishing its linearity, accuracy, and precision is fundamental to ensuring the reliability of the data generated. While specific validation data for assays targeting 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 are not widely published, the principles of such assessments are well-established in the broader field of vitamin D analysis.

Linearity refers to the ability of an assay to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards with known concentrations spanning the expected physiological or experimental range. For a hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is considered a gold standard for vitamin D metabolite analysis, a linear range with a high coefficient of determination (R²) would be expected. nih.govmdpi.com

Accuracy is the measure of how close the experimental value is to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. The Centers for Disease Control and Prevention (CDC) Vitamin D Standardization Certification Program sets a performance criterion of ±5.0% mean bias for certified assays of total 25-hydroxyvitamin D, which serves as a benchmark for accuracy. cdc.gov

Table 1: Representative Performance Characteristics for a Hypothetical LC-MS/MS Assay for 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3

| Parameter | Target Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at Lower Limit of Quantification) |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

This table presents typical acceptance criteria for bioanalytical method validation based on regulatory guidelines and common practices in the field of vitamin D analysis.

Challenges in Reproducible Quantification in Complex Biological Matrices

The reproducible quantification of vitamin D compounds, including derivatives like 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3, in complex biological matrices such as serum and plasma is fraught with challenges. These challenges stem from the inherent properties of the analytes and the complexity of the matrices themselves.

One of the primary challenges is the lipophilic nature of vitamin D metabolites, which leads to strong binding to the vitamin D-binding protein (VDBP) in circulation. scispace.com This necessitates efficient extraction methods, often involving protein precipitation and liquid-liquid extraction, to release the analyte from VDBP and make it available for analysis. cdc.gov The efficiency of this extraction can be a source of variability.

Matrix effects , caused by co-eluting endogenous substances from the biological matrix, can significantly impact the accuracy and precision of LC-MS/MS-based assays by causing ion suppression or enhancement. Phospholipids are a major source of matrix interference in plasma and serum samples. To mitigate these effects, various sample preparation techniques, such as solid-phase extraction (SPE) or the use of specific phospholipid removal plates, can be employed.

The potential for isomer interference is another significant challenge. For 25-hydroxyvitamin D3, the presence of the C3-epimer, 3-epi-25-hydroxyvitamin D3, which has the same mass, can lead to overestimation if not chromatographically resolved. nih.govnih.govnih.gov It is plausible that the synthesis or metabolism of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 could also result in the formation of isomers that would require careful analytical separation for accurate quantification.

Furthermore, the stability of the analyte in the biological matrix and during sample processing is a critical consideration. selleckchem.com Degradation of the compound can lead to underestimation of its concentration. Therefore, proper sample handling and storage conditions are paramount.

Table 2: Common Challenges and Mitigation Strategies in the Bioanalysis of Vitamin D Analogs

| Challenge | Potential Impact | Mitigation Strategy |

| Protein Binding | Incomplete analyte recovery, underestimation | Efficient protein precipitation and/or liquid-liquid extraction |

| Matrix Effects | Ion suppression/enhancement, inaccurate quantification | Advanced sample cleanup (e.g., SPE), use of matrix-matched calibrators, stable isotope-labeled internal standards |

| Isomeric Interference | Overestimation of the target analyte | High-resolution chromatography (e.g., UHPLC with specific column chemistries) to separate isomers |

| Analyte Stability | Underestimation due to degradation | Optimization of sample collection, storage, and processing conditions; use of antioxidants |

Addressing these challenges through meticulous method development and validation is essential for obtaining reliable and reproducible quantitative data for 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 in research settings.

Future Directions and Emerging Research Avenues

Exploration of Novel VDR-Independent Mechanisms in Research

The classical mechanism of vitamin D action is mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates gene expression. nih.govnih.gov However, a growing body of evidence suggests that vitamin D and its analogs can also elicit rapid, non-genomic responses that are independent of VDR-mediated gene transcription. nih.govnih.govresearchgate.net These non-genomic actions are often initiated at the cell membrane and involve the activation of various signaling pathways, including those mediated by protein kinase C (PKC) and mitogen-activated protein kinases (MAP kinases). nih.govresearchgate.net

Future research on 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 should investigate its potential to act through such VDR-independent pathways. It has been proposed that some vitamin D metabolites may interact with a membrane-associated VDR or other novel receptors, such as the protein disulfide-isomerase A3 (PDIA3), to trigger rapid cellular responses. nih.govresearchgate.net Studies have also indicated that certain vitamin D compounds can influence cellular processes through interactions with other transcription factors or signaling molecules. nih.gov

A key area of investigation would be to determine if 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 can modulate cellular functions in cells lacking a functional VDR. nih.gov Research has shown that some vitamin D analogs can inhibit the sterol regulatory element-binding protein (SREBP) pathway independently of VDR activation. nih.govacs.orgnih.gov Exploring whether 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 possesses similar capabilities could unveil new therapeutic applications.

Development of Advanced Preclinical Models for Specific Biological Systems

To thoroughly evaluate the biological activity of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3, the development of sophisticated preclinical models is essential. These models are crucial for understanding the compound's effects in specific physiological and pathological contexts.

Cell-Based Assays: Initial in vitro studies would involve a variety of cell-based assays to characterize the compound's activity. sygnaturediscovery.com Reporter gene assays using cells transfected with a VDR and a vitamin D-responsive promoter are a standard method to assess VDR-binding affinity and transcriptional activity. mdpi.com Additionally, cell proliferation and differentiation assays using various cell lines (e.g., cancer cells, immune cells) can provide insights into the compound's potential therapeutic effects. mdpi.comnih.gov

Animal Models: Following in vitro characterization, in vivo studies using animal models are necessary to assess the compound's efficacy and physiological effects. Depending on the intended therapeutic application, various models could be employed. For instance, in osteoporosis research, ovariectomized rats are a common model to study the effects of vitamin D analogs on bone mineral density and bone resorption. researchgate.netnih.gov For potential anticancer applications, tumor-bearing animal models would be utilized. mdpi.com The 5/6-nephrectomy rat model is a standard for investigating compounds aimed at treating secondary hyperparathyroidism in chronic kidney disease. karger.com

The table below illustrates the types of preclinical models that could be adapted for the study of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3.

| Model Type | Specific Model | Research Focus | Key Parameters to Measure |

| Cell-Based | VDR Reporter Assay | VDR binding and activation | Luciferase activity, EC50 value |

| Cell-Based | HL-60 Cell Differentiation Assay | Anti-cancer potential | Cell differentiation markers (e.g., CD11b, CD14) |

| Animal | Ovariectomized (OVX) Rat | Osteoporosis | Bone mineral density (BMD), bone turnover markers |

| Animal | Tumor Xenograft Mouse Model | Cancer therapy | Tumor growth inhibition, apoptosis markers |

| Animal | 5/6 Nephrectomy Rat Model | Secondary Hyperparathyroidism | Serum PTH, calcium, and phosphorus levels |

Innovative Synthetic Routes for Enhanced Yield and Purity in Research

The synthesis of vitamin D analogs can be complex due to the molecule's unique structure, including a triene system and multiple chiral centers. symeres.com Developing innovative and efficient synthetic routes for 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is crucial for producing the high-purity compound required for research and potential future applications.

Current strategies for synthesizing vitamin D derivatives often involve either a biomimetic photochemical process starting from a steroid precursor or a convergent approach that couples an A-ring synthon with a CD-ring fragment. symeres.comiiarjournals.org The Horner-Wadsworth-Emmons reaction is a frequently used method for this coupling. symeres.com

Future research in this area could focus on developing novel synthetic methodologies to improve yield and stereoselectivity. The use of flow chemistry for photochemical reactions represents a significant advancement, allowing for more efficient and scalable production. symeres.comacs.org Additionally, exploring new catalytic methods, such as palladium(0)-catalyzed coupling reactions or cobalt-complex-mediated reactions, could open up new avenues for the synthesis of this and other ether-linked vitamin D analogs. iiarjournals.org The synthesis of stable isotopically labeled versions of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 would also be invaluable for metabolic and pharmacokinetic studies. symeres.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Comprehensive Biological Effects

To gain a comprehensive understanding of the biological effects of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3, the integration of omics technologies is indispensable. Proteomics and metabolomics can provide a global view of the changes in protein expression and metabolite profiles in response to treatment with the compound.

Proteomics: Proteomic analysis can identify proteins whose expression levels are altered by 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3, offering insights into the molecular pathways it modulates. unc.edu Techniques such as isotope-coded affinity tags (ICAT) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to compare the proteomes of treated and untreated cells or tissues. imrpress.com This approach can help in identifying novel protein targets and biomarkers of the compound's activity. For instance, studies have used proteomics to identify changes in plasma proteins, such as vitamin D binding protein, in various disease states. imrpress.comresearchgate.net

Metabolomics: Metabolomics profiling can reveal changes in the cellular metabolome induced by 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3. nih.gov This can provide a functional readout of the compound's physiological effects. unc.edu Studies have shown that vitamin D status and supplementation are associated with alterations in various metabolic pathways, including those involving sphingomyelins, lysophospholipids, and acylcarnitines. nih.govresearchgate.netmdpi.com Untargeted metabolomics can help discover novel biomarkers of response to the compound and elucidate its mechanism of action. unc.edu

The following table outlines potential omics strategies for investigating 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3.

| Omics Technology | Application | Potential Discoveries |

| Proteomics | Identify changes in protein expression in response to the compound. | Novel protein targets, biomarkers of efficacy, understanding of modulated pathways. |

| Metabolomics | Analyze alterations in the metabolic profile of cells or biofluids. | Biomarkers of response, insights into physiological effects, identification of affected metabolic pathways. |

Application in Chemical Biology as a Tool for Target Validation and Ligand Discovery

Beyond its potential therapeutic applications, 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 can serve as a valuable tool in chemical biology for target validation and ligand discovery. nih.gov The development of synthetic vitamin D analogs as chemical probes has proven useful in dissecting the complex biological activities of vitamin D. nih.govacs.org

By modifying the structure of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3, for example, by incorporating affinity or photoaffinity labels, researchers can create probes to identify and characterize its molecular targets. epa.gov These probes can covalently bind to their target receptors or enzymes, providing crucial information about the ligand-binding domain and the nature of the interaction. epa.gov Such studies have been instrumental in understanding the structure-function aspects of the VDR. epa.gov

Furthermore, by designing analogs with selective activity for specific pathways (e.g., VDR activation versus SREBP inhibition), 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 and its derivatives can be used to untangle the intricate network of vitamin D signaling. nih.govacs.org This can lead to the identification of novel drug targets and the development of more specific and effective therapeutic agents.

Q & A

Q. Basic

- Bioavailability : Measure serum concentrations after oral vs. intravenous administration using LC-MS/MS .

- Half-life : Perform non-compartmental analysis (NCA) to calculate t₁/₂ and AUC .

- Tissue distribution : Use radiolabeled compound with autoradiography or tissue homogenate analysis .

How can in vitro models assess the compound’s immunomodulatory effects via non-classical vitamin D pathways?

Q. Advanced

- Primary immune cells : Treat human PBMCs with the compound and measure cytokine secretion (e.g., IL-10, IFN-γ) via multiplex assays .

- Gene expression profiling : Use RNA-seq or NanoString to quantify VDR target genes (e.g., CYP24A1, CAMP) in macrophages .

- Co-culture systems : Evaluate T-cell suppression in dendritic cell–T cell co-cultures .

What experimental designs validate 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 as a VDR agonist or antagonist?

Q. Advanced

- Transactivation assays : Transfect HEK293 cells with VDR and a CYP24A1-luciferase reporter; compare EC₅₀ values to 1,25(OH)₂D3 .

- Coactivator recruitment : Use FRET-based assays to measure interactions between VDR and SRC-1 or DRIP205 .

- In vivo models : Assess hypercalcemia risk in vitamin D-deficient rats treated with the compound .

What are key considerations for establishing a reference measurement procedure for this compound?

Q. Basic

- Isotope dilution : Use ¹³C-labeled internal standards to minimize matrix effects .

- Standardization : Align with NIST SRM 972a for 25(OH)D3 quantification .

- Interlaboratory validation : Participate in DEQAS or VDSP proficiency testing .

How can tissue-specific hydroxylation of this compound be mapped in vivo?

Q. Advanced

- Knockout models : Use Cyp27b1⁻/⁻ mice to isolate extrarenal 1α-hydroxylation .

- Tracer studies : Administer ³H-labeled compound and analyze tissue extracts via radio-HPLC .

- Single-cell RNA-seq : Identify CYP27B1/CYP24A1 expression in kidney, placenta, and immune cells .

What statistical approaches address dose-response variability in studies of this compound?

Q. Advanced

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) .

- Mixed-effects models : Account for inter-individual variability in clinical cohorts .

- Meta-analysis : Pool data from multiple studies to refine EC₅₀ estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|